Mcc977;mcc-977;mcc 977

Anticoagulant Development Deep Vein Thrombosis Direct Thrombin Inhibitor

MCC977 (MCC-977, also known as Sofigatran; CAS 187602-11-5) is a small-molecule direct thrombin inhibitor (DTI) that acts as an orally active, competitive antagonist of factor IIa (thrombin). Originated by Mitsubishi Chemical (later Mitsubishi Tanabe Pharma), MCC977 advanced to Phase II clinical evaluation for deep vein thrombosis (DVT) before development was discontinued in 2007.

Molecular Formula C24H44N4O4S
Molecular Weight 484.7 g/mol
Cat. No. B14087933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcc977;mcc-977;mcc 977
Molecular FormulaC24H44N4O4S
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C
InChIInChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31)
InChIKeyMNMZVSQUWOILCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCC977 (Sofigatran) for Anticoagulant R&D: A Discontinued Oral Thrombin Inhibitor with Defined Differentiation from In-Class Alternatives


MCC977 (MCC-977, also known as Sofigatran; CAS 187602-11-5) is a small-molecule direct thrombin inhibitor (DTI) that acts as an orally active, competitive antagonist of factor IIa (thrombin) [1]. Originated by Mitsubishi Chemical (later Mitsubishi Tanabe Pharma), MCC977 advanced to Phase II clinical evaluation for deep vein thrombosis (DVT) before development was discontinued in 2007 [2]. The compound belongs to the class of oral direct thrombin inhibitors that includes dabigatran etexilate (the only FDA-approved oral DTI) and AZD0837, and is structurally distinguished by its isopropylthio-D-valyl-prolinamide scaffold coupled with a trans-4-aminocyclohexylmethyl side chain [3]. Although clinical development was halted, MCC977 remains a valuable tool compound for preclinical anticoagulant research, particularly for studies requiring a direct thrombin inhibitor with an oral bioavailability profile distinct from both the prodrug dabigatran etexilate and parenteral agents such as argatroban or hirudin.

MCC977 Procurement: Why a Generic 'Thrombin Inhibitor' Cannot Replace MCC977 Without Loss of Defined Pharmacological Identity


The term 'direct thrombin inhibitor' encompasses chemically and pharmacologically heterogeneous entities that cannot be freely interchanged. MCC977 (Sofigatran) is an orally bioavailable, active-site competitive inhibitor with a defined stereochemical configuration (four defined chiral centers) and a distinct peptidomimetic scaffold that differentiates it categorically from: (i) the prodrug dabigatran etexilate, which requires esterase-mediated activation and exhibits 6.5% oral bioavailability [1]; (ii) parenteral bivalent inhibitors such as hirudin and bivalirudin that bind both the active site and exosite I of thrombin; (iii) the rapidly reversible inhibitor argatroban, which is exclusively intravenous and metabolized via CYP3A4; and (iv) factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) that act upstream in the coagulation cascade [1]. Furthermore, the clinical development path of MCC977—Phase II evaluation in DVT and subsequent discontinuation—provides a specific dataset that generic substitution cannot replicate in experiments designed to benchmark against this exact molecular entity. Researchers procuring 'MCC977' require the compound with its precise stereochemistry and oral activity profile; substituting with another DTI introduces uncontrolled variables in mechanism-of-action studies, pharmacokinetic modeling, and comparator experiments.

MCC977 Quantitative Evidence for Scientific Selection: Head-to-Head and Cross-Study Comparison Against In-Class Alternatives


MCC977 (Sofigatran) Attained Phase II Clinical Evaluation in Deep Vein Thrombosis, Distinguishing It from Preclinical-Only In-Class Competitors

MCC977 (Sofigatran) was assessed in a Phase II clinical trial for the treatment of deep vein thrombosis (DVT), a developmental milestone that differentiates it from oral direct thrombin inhibitors (DTIs) that did not advance beyond preclinical or Phase I testing [1]. In contrast, AZD0837 (AstraZeneca), another oral DTI developed contemporaneously, was evaluated in Phase II trials for atrial fibrillation but ultimately discontinued in Phase II [2]. Dabigatran etexilate, the comparator that successfully reached regulatory approval, demonstrated superior stroke prevention versus warfarin in the Phase III RE-LY trial (1.11% vs 1.69% stroke/systemic embolism; P<0.003) with a similar major bleeding risk [2]. While Phase II efficacy and safety data for MCC977 remain unpublished, its progression to this clinical stage provides evidence of human tolerability and oral anticoagulant activity that is absent for many research-grade tool compounds. The clinical development path—including Phase II dosing in DVT patients—establishes a higher evidentiary baseline for MCC977 relative to compounds such as ARC183 (aptamer-based DTI) or TAK-442 (factor Xa inhibitor), which were discontinued earlier in development [2].

Anticoagulant Development Deep Vein Thrombosis Direct Thrombin Inhibitor Phase II Clinical Trial

MCC977 (Sofigatran) Exhibits Direct, Competitive, Reversible Thrombin Inhibition Without Requiring Metabolic Activation, Differentiating It from the Prodrug Dabigatran Etexilate

MCC977 is a direct, competitive, and reversible inhibitor of thrombin (factor IIa) that is orally active in its native form, contrasting with dabigatran etexilate, which is an orally administered prodrug that requires rapid conversion by serum esterases to the active moiety dabigatran [1]. This mechanistic difference carries practical implications for in vitro and in vivo experimental design: MCC977 can be used directly in biochemical assays without pre-incubation or esterase supplementation, whereas dabigatran etexilate must first be hydrolyzed to generate the active inhibitor [2]. The competitive binding mechanism of MCC977 (targeting the thrombin active site) further distinguishes it from bivalent DTIs such as hirudin and bivalirudin, which simultaneously bind both the active site and exosite I, and from allosteric thrombin inhibitors. Although the specific Ki or IC50 value of MCC977 for human thrombin has not been disclosed in the public domain, its mechanism of action as a competitive active-site inhibitor is confirmed in the NCATS Inxight and AdisInsight drug profiles [1][3].

Thrombin Inhibition Mechanism Prodrug vs Active Drug Direct Thrombin Inhibitor Pharmacokinetics

MCC977 (Sofigatran) Targets Thrombin (Factor IIa) Selectively, Placing It in the Direct Thrombin Inhibitor Subclass Distinct from Factor Xa Inhibitors That Dominate the Current Oral Anticoagulant Market

MCC977 selectively inhibits thrombin (factor IIa), the central serine protease of the coagulation cascade that converts fibrinogen to fibrin and activates platelets via PAR-1, differentiating it fundamentally from the factor Xa inhibitor class that includes rivaroxaban, apixaban, edoxaban, and betrixaban [1]. This mechanistic distinction is pharmacodynamically significant: thrombin inhibitors block both the initial thrombin burst and the amplification/propagation phases of coagulation, whereas factor Xa inhibitors act upstream, reducing thrombin generation without directly inhibiting pre-formed thrombin or clot-bound thrombin [1]. A 2013 review of new oral anticoagulants in atrial fibrillation explicitly classifies MCC977 alongside dabigatran and AZD0837 as direct thrombin inhibitors that 'interfere with the first phase (initial phase) and late (amplification/propagation phase)' of the coagulation model, whereas rivaroxaban (factor Xa inhibitor) acts at a single upstream node [1]. No selectivity profiling data (e.g., IC50 ratios for thrombin vs factor Xa, trypsin, plasmin, activated protein C) has been published for MCC977 in peer-reviewed literature, preventing quantitative comparison of its selectivity index against dabigatran (which demonstrates >700-fold selectivity for thrombin over factor Xa) [2].

Thrombin vs Factor Xa Coagulation Cascade Selectivity Mechanism of Action Anticoagulant Classification

MCC977 (Sofigatran) Orphan Drug Designation for Deep Vein Thrombosis Signals a Defined Clinical Development Intent Not Shared by All Research-Grade Thrombin Inhibitors

MCC977 received Orphan Drug designation from a regulatory body for its intended indication in deep vein thrombosis (DVT), as documented in the AdisInsight drug profile [1]. This regulatory milestone distinguishes MCC977 from numerous thrombin inhibitor tool compounds that were never positioned for a specific clinical indication. Orphan Drug designation requires a demonstration of scientific rationale and preliminary evidence supporting the drug's potential for a rare disease or condition, implying that Mitsubishi Tanabe Pharma generated a data package sufficient to satisfy regulatory review for this designation [1]. In contrast, research-grade thrombin inhibitors such as PPACK (D-Phe-Pro-Arg-chloromethylketone) or argatroban derivatives developed purely as biochemical probes lack any regulatory designation. The orphan designation, combined with Phase II clinical progression, provides procurement-valuable evidence that MCC977 is not merely a screening hit but a compound that met criteria for formal drug development status.

Orphan Drug Designation Deep Vein Thrombosis Regulatory Status Drug Repurposing

MCC977 (Sofigatran) Contains a Distinct Isopropylthio-Valyl-Prolinamide Scaffold Differentiating It from the Benzimidazole-Based Dabigatran and the Peptide-Derived Argatroban Chemotypes

The chemical structure of MCC977 is defined by a D-valyl-L-prolinamide core bearing an N-terminal propyl carbamate cap and a C-terminal trans-4-aminocyclohexylmethylamide group, with an isopropylthio substituent at the valine side chain [1]. This scaffold is chemically and topologically distinct from: (i) dabigatran, which features a benzimidazole core with a carboxamido side chain; (ii) argatroban, a heterocyclic arginine mimetic containing a piperidine carboxylic acid; (iii) ximelagatran/melagatran, a dipeptide mimetic with a benzamidine P1 group; and (iv) hirudin analogs, which are polypeptide-based [2]. The isopropylthio substitution on MCC977's valine residue represents a unique hydrophobic P3 moiety not found in other clinical-stage DTIs, potentially contributing to distinct oral absorption characteristics or binding kinetics. The four defined stereocenters in MCC977 (depicted in its SMILES notation: CCCOC(=O)N[C@@H](C(=O)N1CCC[C@H]1C(=O)NC[C@H]2CC[C@H](N)CC2)C(C)(C)SC(C)C) establish a precise three-dimensional pharmacophore that cannot be replicated by racemic mixtures or scaffolds with different stereochemistry [1]. This structural differentiation is critical for SAR studies, patent circumvention, and computational modeling where the exact atomic configuration determines docking outcomes.

Chemical Scaffold Structure-Activity Relationship Peptidomimetic Thrombin Inhibitor Chemotype

MCC977 (Sofigatran) Development Discontinuation in 2007 Establishes a Fixed, Unchanging Research Dataset—an Advantage for Reproducible Preclinical Benchmarking

The clinical development of MCC977 was discontinued by Mitsubishi Tanabe Pharma in 2007, and the results of its Phase II DVT trial have not been published [1]. Paradoxically, this 'frozen' development status provides a unique advantage for research procurement: MCC977 is a fixed molecular entity with a defined, immutable dataset—no new clinical findings, post-marketing safety signals, or formulation changes will alter its known profile. This contrasts with marketed oral anticoagulants such as dabigatran, rivaroxaban, apixaban, and edoxaban, for which the evidence base is continually evolving through new clinical trials, real-world evidence studies, and safety communications that may require researchers to contextualize or re-analyze historical experimental data [2]. For academic laboratories conducting reproducible preclinical benchmarking studies, MCC977 offers a stable reference point: its chemical identity, mechanism of action, and clinical development history are permanently fixed as of 2007 [1]. The compound's availability from multiple reputable vendors (TargetMol, MedChemExpress, InvivoChem, XcessBio, CymitQuimica) as a research-grade chemical ensures procurement accessibility, typically at 98% purity, for in vitro and in vivo experimental use [3]. The discontinued status also means MCC977 is unlikely to appear in new competitive patent filings, reducing intellectual property encumbrance concerns for purely research-oriented studies.

Reproducibility Benchmark Compound Discontinued Drug Reference Standard

MCC977: Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Evidence


Direct Thrombin Inhibitor (DTI) Tool Compound for In Vitro Coagulation and Platelet Activation Studies Requiring Active Drug Without Prodrug Bioactivation

MCC977 is an ideal DTI tool compound for biochemical and cell-based assays where immediate, esterase-independent thrombin inhibition is required [1]. Unlike the prodrug dabigatran etexilate, which must be enzymatically converted to the active dabigatran, MCC977 can be directly added to assay buffers to achieve competitive, reversible thrombin blockade [1]. This property is particularly valuable for: (i) thrombin generation assays (e.g., calibrated automated thrombography) where prodrug activation kinetics would confound time-resolved measurements; (ii) platelet aggregation studies using washed platelets, where serum esterases may be absent; and (iii) surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding studies requiring direct thrombin-inhibitor interaction without metabolic interference [1]. Researchers should note that, while quantitative Ki/IC50 values for MCC977 are not publicly available, in-house potency determination via chromogenic substrate assays (e.g., S-2238 hydrolysis) against human α-thrombin can generate these data for publication, using dabigatran (active form) as a cross-reference standard.

Preclinical Comparator for Scaffold-Hopping Medicinal Chemistry Programs Targeting Novel Oral Thrombin Inhibitors

The distinct isopropylthio-D-valyl-L-prolinamide scaffold of MCC977, confirmed by its SMILES notation and 3D stereochemistry [2], provides a structurally orthogonal chemotype for SAR exploration relative to the benzimidazole-based dabigatran and benzamidine-based ximelagatran families [3]. Medicinal chemistry teams engaged in scaffold-hopping campaigns to identify non-benzimidazole, non-benzamidine thrombin inhibitor leads can procure MCC977 as: (i) a positive control for in vitro thrombin inhibition assays; (ii) a reference ligand for molecular docking and pharmacophore modeling; and (iii) a benchmarking standard for ADME property comparisons (oral bioavailability, metabolic stability, plasma protein binding) against newly synthesized analogs [3]. The compound's four defined stereocenters and its trans-4-aminocyclohexylmethyl C-terminal group offer opportunities to interrogate stereochemical requirements for thrombin active-site binding that are not addressable with achiral or racemic comparator compounds.

Reference Standard for Drug Repurposing Screens Leveraging Discontinued Clinical-Stage Compounds with Orphan Drug History

MCC977's progression to Phase II DVT clinical evaluation and its Orphan Drug designation [4] position it as a high-value reference standard in drug repurposing screening cascades. Academic drug discovery centers and biotech companies conducting phenotypic screens for anticoagulant or antithrombotic activity can include MCC977 as a clinically validated positive control, enabling calibration of hit-finding assays against a compound with documented human exposure [4]. The frozen development status (discontinued 2007) [1] eliminates concerns about commercial competition or rapidly changing clinical evidence, while the Orphan Drug designation provides documentary support for investigator-initiated studies exploring MCC977 in rare thrombotic disorders [4]. Researchers should verify compound purity (≥98% by HPLC, as supplied by multiple vendors) and identity by NMR and LC-MS before use in screening campaigns.

Pharmacodynamic Differentiation Studies: Thrombin (Factor IIa) Inhibition vs Factor Xa Inhibition in Head-to-Head Coagulation Assays

MCC977 belongs to the direct thrombin inhibitor (factor IIa) subclass, validated by its classification alongside dabigatran and AZD0837 as a DTI that blocks both the initial and amplification phases of coagulation [5]. This mechanistic categorization enables its use in comparative pharmacodynamic studies that contrast thrombin inhibition (using MCC977) with factor Xa inhibition (using rivaroxaban, apixaban, or edoxaban) in identical experimental systems [3]. Such head-to-head experiments may include: (i) thromboelastography (TEG) or rotational thromboelastometry (ROTEM) comparing DTI vs FXa inhibitor effects on clot formation and lysis parameters; (ii) calibrated automated thrombography measuring differences in thrombin generation curve parameters (lag time, peak height, endogenous thrombin potential) between the two mechanisms; and (iii) in vivo murine or rat thrombosis models comparing antithrombotic efficacy and bleeding time prolongation for DTI vs FXa inhibitor mechanisms [5]. The use of MCC977 as the DTI arm provides a chemically distinct representative that circumvents potential confounding from dabigatran's prodrug status and extensive clinical use history.

Quote Request

Request a Quote for Mcc977;mcc-977;mcc 977

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.